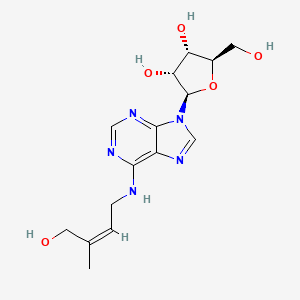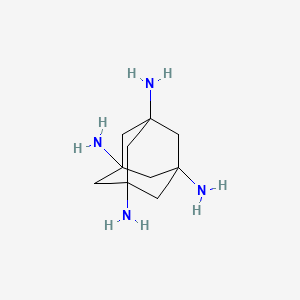
cis-Zeatin riboside
Vue d'ensemble
Description
Cis-Zeatin riboside (cZR) is a secondary metabolite found in plants. It has been shown to have bioactive properties in vitro and can be used as a reference material for HPLC . Cis-Zeatin-type cytokinins (cZs) are a group of cytokinins that have largely been ignored when compared to trans-zeatin (tZ) isomers or other highly active CKs .
Synthesis Analysis
Cis-Zeatin riboside and its derivatives are reported to accumulate under various conditions characterized by limited growth, during particular developmental stages, but also in response to abiotic and biotic stresses . The metabolic routes comprising cZ biosynthesis and degradation have been outlined .Chemical Reactions Analysis
Cis-Zeatin and trans-Zeatin have a different metabolic fate in oat and tobacco . No cis ↔ trans isomerization, which would account for the effects of cis-Zeatin, was observed in tobacco cells and oat leaves .Applications De Recherche Scientifique
Plant Growth Regulation
cZR plays a significant role in plant growth regulation and mediating responses to environmental interactions . It is a type of cytokinin, a class of plant hormones that are crucial regulators of plant growth and development . The role of cZR in plant development and in mediating environmental interactions is less well defined .
Stress-Response Markers
cZR has potential as a ‘novel’ stress-response marker . An increasing number of studies have revealed the function of these hormones in plant responses to biotic and abiotic stresses . They could be used to monitor and study how plants respond to various stress conditions .
Plant Defense Responses
cZR is involved in regulating plant defense responses to pathogen and herbivore attack . This makes it an important tool for studying plant-pathogen and plant-herbivore interactions, and could potentially be used to develop plants with improved resistance to pests and diseases .
Metabolic Studies
cZR and its isomer, trans-Zeatin, have different metabolic fates in plants . This makes cZR useful for studying plant metabolism, particularly the metabolism of cytokinins .
Root Hair Elongation
cZR positively regulates cell growth and root hair elongation . This makes it a valuable tool for studying root development and could potentially be used to improve root growth in crops .
Pseudonodules Formation
cZR has been used as a cytokinin to treat legume M. atropurpureum to test its effect on pseudonodules formation . This suggests that cZR could be used to study and potentially enhance nitrogen fixation in legumes .
Mécanisme D'action
Target of Action
cis-Zeatin riboside (cZR) is a type of cytokinin, a class of plant hormones that regulate various vital processes throughout plant growth and development . The primary targets of cZR are the cytokinin receptors (CK) in plants . These receptors play a crucial role in mediating the effects of cZR on plant growth and development .
Mode of Action
cZR interacts with its targets, the CK receptors, to regulate plant growth and development . It has been shown to inhibit seminal root elongation and up-regulate cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin (tZ), another type of cytokinin .
Biochemical Pathways
cZR is involved in the cytokinin metabolic pathway. It is synthesized from tRNA by the action of tRNA-isopentenyltransferases (tRNA-IPTs), which catalyze the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA .
Pharmacokinetics
The pharmacokinetics of cZR in plants involve its transport and metabolism. Tracer experiments have shown that exogenously supplied cZR is mainly converted into cZR derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZR derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .
Result of Action
The action of cZR results in various molecular and cellular effects. It has been shown to regulate plant development and responses to environmental stress . For example, it has been found to inhibit root growth and leaf development in maize, and condition the development of younger roots and leaves . It also regulates source and sink strength, thus controlling leaf development .
Action Environment
The action, efficacy, and stability of cZR can be influenced by environmental factors. For instance, it has been found that cZR is heavily accumulated under growth-limiting conditions, especially under different plant stress conditions . This suggests that the environment can significantly influence the action of cZR in plants .
Safety and Hazards
Orientations Futures
Cis-Zeatin riboside and its derivatives play important roles in plant development and responses to environmental stress . Based on the present results, the conceivable function of cis-Zeatin-type CKs as delicate regulators of CK responses in plants under growth-limiting conditions is hypothesized . Experimental approaches using transgenic plants altered in cZ levels are suggested to further uncover their roles in plant growth and environmental interactions and their potential for crop improvement .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-BAJUWZQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017777 | |
| Record name | Cis-Zeatin Riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Zeatin riboside | |
CAS RN |
15896-46-5 | |
| Record name | Cis-Zeatin Riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)